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Mev protein

innate immunity interferon antagonism morbillivirus pathogenesis

The product listed under CAS 148266-30-2 is a recombinant measles virus (MeV) C protein, a non‑structural regulatory protein essential for viral transcription fidelity and innate immune evasion. Unlike structural proteins, MeV C acts as a processivity and accuracy factor for the viral RNA‑dependent RNA polymerase, and it suppresses the accumulation of immunostimulatory double‑stranded RNA (dsRNA) to avoid detection by RIG‑I and MDA5.

Molecular Formula C8H7BrO4S
Molecular Weight 0
CAS No. 148266-30-2
Cat. No. B1177726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMev protein
CAS148266-30-2
SynonymsMev protein
Molecular FormulaC8H7BrO4S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to MeV C Protein (CAS 148266-30-2): Core Identity and Functional Baseline


The product listed under CAS 148266-30-2 is a recombinant measles virus (MeV) C protein, a non‑structural regulatory protein essential for viral transcription fidelity and innate immune evasion. [1] Unlike structural proteins, MeV C acts as a processivity and accuracy factor for the viral RNA‑dependent RNA polymerase, and it suppresses the accumulation of immunostimulatory double‑stranded RNA (dsRNA) to avoid detection by RIG‑I and MDA5. [2] These two mechanisms—polymerase regulation and dsRNA silencing—form the functional baseline against which all comparator C proteins must be measured.

Why Generic Replacement of MeV C Protein with Other Morbillivirus C Proteins Fails in Assay Workflows


Although morbillivirus C proteins share a common P-gene origin, their primary sequences and functional outputs have diverged markedly. [1] A MeV C protein knockout is profoundly attenuated in vivo, whereas the equivalent C-protein knockout in canine distemper virus (CDV) remains fully pathogenic, demonstrating that C proteins are not interchangeable across morbillivirus species. [2] Moreover, within MeV itself, cell‑culture‑adapted strains harbour C‑protein mutations that diminish polymerase processivity, introducing intra‑species variation that can confound experimental reproducibility. [3] Consequently, substituting a generic “morbillivirus C protein” for the sequence‑authenticated MeV C product risks invalidating the quantitative readout of any replication or interferon‑signalling assay.

Quantitative Differentiation Evidence for MeV C Protein (CAS 148266-30-2) Versus Closest Analogs


MeV C Protein Exhibits the Highest IFN‑β Promoter Inhibition Among Morbillivirus C Proteins

In a side‑by‑side reporter assay measuring inhibition of the IFN‑β promoter, MeV C protein displayed the greatest inhibitory activity among the C proteins of three morbilliviruses. The MeV C protein reduced promoter activity more strongly than both the CDV C protein and the FmoPV C protein. [1] This establishes MeV C as the most potent IFN‑β antagonist within the tested morbillivirus set.

innate immunity interferon antagonism morbillivirus pathogenesis

C‑Protein Deficiency Attenuates MeV but Not CDV: A Species‑Specific Knockout Phenotype

Disruption of the C open reading frame renders MeV severely attenuated, resulting in ≥10‑fold reduction in viral titre in peripheral blood mononuclear cells (PBMCs) compared to wild‑type MeV. In stark contrast, a CDV virus bearing an analogous C‑protein knockout displays no attenuation and retains full pathogenicity in a ferret model. [1] This species‑specific functional divergence precludes the use of CDV C protein as a surrogate for MeV C protein in mechanistic studies.

viral attenuation C protein knockout species specificity

MeV C Protein Enhances Polymerase Processivity Distinct from the P‑Protein Chaperone Activity of Other Morbilliviruses

Co‑immunoprecipitation and in vitro transcription assays demonstrate that MeV C protein is a stoichiometric component of the viral ribonucleocapsid complex, recruited by the phosphoprotein (P). [1] Inclusion of recombinant MeV C protein in a mini‑genome replication assay increased total RNA product >2‑fold and reduced early termination events by approximately 50 % compared to reactions lacking C protein. [2] This polymerase‑enhancing function is mechanistically distinct from the V‑protein‑mediated interferon blockade, meaning that MeV C is the primary processivity factor, whereas CDV and FmoPV C proteins contribute more weakly to polymerase output.

RNA-dependent RNA polymerase processivity factor ribonucleocapsid

Strain‑Specific Variation in MeV C Protein Activity: Wild‑Type vs. Cell‑Adapted C Proteins

When the C protein from the wild‑type MeV strain was compared with the C protein from a Vero‑cell‑adapted strain (D‑CEF) in a mini‑genome replication assay, the D‑CEF C protein exhibited a significantly reduced inhibitory effect on reporter gene expression (approximately 2‑fold weaker inhibition). [1] This indicates that nucleotide polymorphisms accumulated during cell‑culture adaptation directly impair C‑protein function, rendering cell‑adapted C proteins less effective as controls in virulence studies.

strain variation mini‑genome replication processivity

Optimal Deployment Scenarios for MeV C Protein (CAS 148266-30-2) Driven by Quantitative Differentiation Evidence


High‑Stringency Antiviral Screening Against MeV Polymerase Assembly

Because MeV C protein is the strongest processivity factor among morbillivirus C proteins [1], it serves as the optimal positive control in mini‑genome reporter assays designed to identify small‑molecule inhibitors of the polymerase‑C interaction. Use of CDV or FmoPV C proteins would underestimate the processivity window and reduce assay sensitivity.

Interferon‑Antagonist Benchmarking in Innate Immunity Studies

In side‑by‑side IFN‑β promoter inhibition assays, MeV C protein provides the highest inhibitory signal, making it the recommended reference standard for calibrating IFN‑antagonist activity of novel viral immunomodulatory proteins. [1] Lower‑potency C proteins (CDV, FmoPV) are inadequate for establishing a maximal‑inhibition baseline.

Attenuation‑Phenotype Rescue Experiments Requiring Species‑Specific Complementation

Only MeV C protein can complement the replication defect of a MeV C‑knockout virus [2]; CDV C protein fails to rescue the phenotype. This species‑specific requirement dictates that MeV C protein (CAS 148266-30-2) is indispensable for reverse‑genetics systems aimed at dissecting MeV virulence determinants.

Processivity‑Defect Quantification Using Wild‑Type Sequence‑Verified C Protein

Cell‑culture‑adapted C‑protein variants carry attenuating mutations that reduce polymerase processivity by approximately 2‑fold [3]. Laboratories performing mechanistic studies of MeV transcription fidelity must procure sequence‑authenticated wild‑type MeV C protein to avoid introducing a confounding ~50 % deficit in RNA production.

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